molecular formula C14H19NO2 B3044998 Ethyl 4-(piperidin-1-yl)benzoate CAS No. 101038-65-7

Ethyl 4-(piperidin-1-yl)benzoate

Cat. No.: B3044998
CAS No.: 101038-65-7
M. Wt: 233.31 g/mol
InChI Key: FBLWXQXFSIWABA-UHFFFAOYSA-N
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Description

Ethyl 4-(piperidin-1-yl)benzoate is an organic compound characterized by a benzoate ester core substituted at the para position with a piperidine ring. The piperidine moiety, a six-membered amine heterocycle, imparts basicity and conformational flexibility, making this compound a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution reactions, as seen in the preparation of Compound 48 from 4-(piperidin-1-yl)aniline via sequential substitution and reduction steps . Applications span drug discovery (e.g., as a building block for non-nucleoside reverse transcriptase inhibitors ) and polymer chemistry (e.g., enhancing resin reactivity ).

Properties

CAS No.

101038-65-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 4-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3

InChI Key

FBLWXQXFSIWABA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(Piperazin-1-yl)benzoate

  • Structure : Piperazine (a six-membered ring with two nitrogen atoms) replaces piperidine.
  • Properties : Increased basicity due to the additional nitrogen, enhancing solubility in acidic media. Used in synthesizing antipsychotics and antidepressants.
  • Example: Ethyl 4-(1-Piperazino)benzoate (synonyms include 4-(Piperazin-1-yl)-benzoic acid ethyl ester) shows improved pharmacokinetics in CNS-targeting drugs .

Ethyl 4-[(4-Hydroxypiperidin-1-yl)ethoxy]benzoate

  • Structure : A hydroxyethyl-piperidine group linked via an ether bridge.
  • Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for drug bioavailability. CAS: 937601-92-8 .

Aromatic Heterocycle-Substituted Benzoates

I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)

  • Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) substituent.
  • Activity : Demonstrates potent kinase inhibition due to pyridazine’s electron-deficient nature, enhancing binding to ATP pockets .

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

  • Structure : Tetrazole (a five-membered ring with four nitrogen atoms) substituent.
  • Properties : Tetrazole acts as a carboxylate bioisostere, improving metabolic stability. Molecular weight: 218.21; sensitive to irritants .

Carbamate and Urea Derivatives

Ethyl 4-(Carbamoylamino)benzoate

  • Structure : Carbamoyl (-NH-C(=O)-NH₂) group instead of piperidine.
  • Activity : Evaluated as aquaporin inhibitors; carbamoyl’s hydrogen-bonding capacity enhances target specificity .

Piperidine-Linked Pharmacophores

Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate

  • Structure: Pyrimidine-pyridine hybrid linked to benzoate via an amino group.
  • Synthesis : Formed via hydrazine hydrate-mediated cyclization (yield: 84.3%) .
  • Application : Intermediate in antitumor agents due to pyrimidine’s role in DNA intercalation.

Compound 80 (Ethyl 4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate)

  • Structure : Benzimidazole-piperidine hybrid.
  • Properties : Molecular weight: 407.2; melting point: 75–76°C. Exhibits antimalarial activity via enzyme inhibition .

Data Table: Key Comparative Parameters

Compound Name Substituent Molecular Weight Melting Point (°C) Key Property/Activity Reference
This compound Piperidine 247.33 Not reported Polymer initiator, drug intermediate
Ethyl 4-(1-Piperazino)benzoate Piperazine 262.32 Not reported CNS drug pharmacokinetics
I-6230 Pyridazin-3-ylphenethylamino ~400 (estimated) Not reported Kinase inhibition
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole 218.21 Not reported Metabolic stability enhancement
Compound 80 Benzimidazole-piperidine 407.2 75–76 Antimalarial activity
Ethyl 4-(dimethylamino)benzoate Dimethylamino 193.24 Not reported High resin reactivity

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : Piperidine (electron-donating) enhances basicity and solubility, whereas pyridazine (electron-withdrawing) improves target binding in kinase inhibitors .
  • Hydrogen-Bonding Capacity : Hydroxyl (e.g., hydroxypiperidine ) and carbamoyl groups increase hydrophilicity and receptor interactions.
  • Steric Effects : Bulky substituents like benzimidazole reduce conformational flexibility but improve target specificity.

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